molecular formula C16H14ClN3O2 B11646839 (5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

(5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B11646839
M. Wt: 315.75 g/mol
InChI Key: IOOVPPWESCVTJM-AUWJEWJLSA-N
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Description

(5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrrole, and an imidazolidine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions to form the intermediate. This intermediate is then reacted with imidazolidine-2,4-dione in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, (5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)piperazine dihydrochloride
  • 1,3-Bis(hydroxymethyl)imidazolidine-2-thione

Uniqueness

Compared to similar compounds, (5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione stands out due to its unique combination of functional groups. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

(5Z)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C16H14ClN3O2/c1-9-6-11(7-14-15(21)19-16(22)18-14)10(2)20(9)13-5-3-4-12(17)8-13/h3-8H,1-2H3,(H2,18,19,21,22)/b14-7-

InChI Key

IOOVPPWESCVTJM-AUWJEWJLSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C\3/C(=O)NC(=O)N3

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C3C(=O)NC(=O)N3

Origin of Product

United States

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